![molecular formula C18H23NO3 B2763633 N-((2,5-dimethylfuran-3-yl)methyl)-2-(4-isopropylphenoxy)acetamide CAS No. 1351644-34-2](/img/structure/B2763633.png)
N-((2,5-dimethylfuran-3-yl)methyl)-2-(4-isopropylphenoxy)acetamide
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Description
N-((2,5-dimethylfuran-3-yl)methyl)-2-(4-isopropylphenoxy)acetamide, also known as DIFMA, is a chemical compound that has gained significant interest in the scientific research community due to its potential applications as a pharmaceutical drug. DIFMA is a small molecule that belongs to the class of amides and is known for its potent anti-inflammatory and analgesic properties.
Scientific Research Applications
Metabolic Pathways
The metabolic pathways of similar compounds, such as dimethylformamide and dimethylacetamide, have been explored. These studies have identified various metabolites in animal models and have highlighted the importance of demethylation as a metabolic pathway for substituted amides. Understanding these pathways can provide insights into the metabolism of N-((2,5-dimethylfuran-3-yl)methyl)-2-(4-isopropylphenoxy)acetamide and its potential applications in pharmacology or toxicology (Barnes & Ranta, 1972).
Synthesis and Chemical Reactivity
Research on the synthesis and reactivity of related compounds, including reactions under specific conditions like microwave irradiation, has been conducted. This research contributes to the understanding of how N-((2,5-dimethylfuran-3-yl)methyl)-2-(4-isopropylphenoxy)acetamide and similar compounds can be synthesized and manipulated for various scientific purposes, such as the development of molecular imprinted polymers or as intermediates in the production of other chemicals (Fahim & Abu-El Magd, 2021).
Potential Pesticide Applications
N-derivatives of phenoxyacetamides, which are structurally similar to the compound , have been characterized and proposed as potential pesticides. Their characterization through X-ray powder diffraction suggests possible applications in the development of new pesticide formulas (Olszewska, Tarasiuk, & Pikus, 2011).
Biological and Antimicrobial Activities
Studies on the biological and antimicrobial activities of acetamide derivatives, including those with isopropylphenoxy groups, have been performed. These studies, involving molecular docking and antimicrobial testing, suggest potential applications of N-((2,5-dimethylfuran-3-yl)methyl)-2-(4-isopropylphenoxy)acetamide in developing new pharmaceuticals or antimicrobial agents (Sharma et al., 2018).
Allosteric Modifiers of Hemoglobin
Compounds with similar structural elements have been studied as allosteric modifiers of hemoglobin, which can affect hemoglobin's oxygen affinity. These findings might be relevant for exploring N-((2,5-dimethylfuran-3-yl)methyl)-2-(4-isopropylphenoxy)acetamide in contexts such as clinical or biological areas that require modulation of oxygen delivery (Randad, Mahran, Mehanna, & Abraham, 1991).
properties
IUPAC Name |
N-[(2,5-dimethylfuran-3-yl)methyl]-2-(4-propan-2-ylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-12(2)15-5-7-17(8-6-15)21-11-18(20)19-10-16-9-13(3)22-14(16)4/h5-9,12H,10-11H2,1-4H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOLRKRWATWSPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)COC2=CC=C(C=C2)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2,5-dimethylfuran-3-yl)methyl)-2-(4-isopropylphenoxy)acetamide |
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